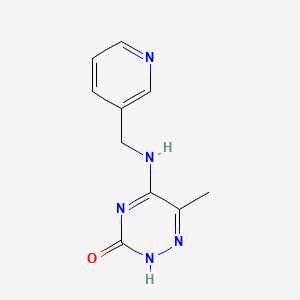

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(13-10(16)15-14-7)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVGYCBIXKKTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Substitution with Pyridinylmethylamino Group:

Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine and pyridine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.

Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under suitable reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized triazine and pyridine derivatives.

Scientific Research Applications

6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It can serve as a precursor for the synthesis of herbicides, fungicides, and insecticides.

Materials Science: The compound can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.

Biological Research: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C10H11N5O (as per pymetrozine, a closely related insecticide) .

- CAS Number: 123312-89-0 (assigned to pymetrozine, an analog with the (E)-configuration of the pyridinylmethyleneamino group) .

- Applications : Primarily used as an insecticide, targeting sap-feeding pests like aphids and whiteflies by disrupting feeding behavior .

Comparison with Similar Compounds

Triazinone derivatives exhibit structural versatility, with variations in substituents leading to differences in biological activity, solubility, and synthetic pathways. Below is a detailed comparison:

Structural and Functional Analogues

Pymetrozine (CAS 123312-89-0)

- Structure: (E)-6-methyl-5-((pyridin-3-ylmethylene)amino)-1,2,4-triazin-3(2H)-one.

- Key Differences: The pyridinylmethyleneamino group introduces conformational rigidity compared to the pyridinylmethylamino group in the target compound.

- Application : Insecticidal activity via neurotoxicity and feeding inhibition .

6-Methyl-5-(methylamino)-1,2,4-triazin-3(2H)-one (CAS 515116-36-6)

- Structure: Replaces the pyridinylmethylamino group with a methylamino substituent.

Metribuzin (CAS 21087-64-9)

Desaminometribuzin (CAS 35045-02-4)

- Structure : 6-(1,1-Dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one.

- Key Differences: Lacks the amino group at position 4, reducing herbicidal potency but increasing environmental persistence as a metabolite .

Physicochemical Properties

Notes:

- Solubility trends correlate with substituent polarity. The pyridinylmethylamino group in the target compound enhances hydrophilicity compared to metribuzin’s tert-butyl group .

Research Findings and Data

UV Spectral Analysis

- Fluorinated triazinones (e.g., compound 2 in ) exhibit strong UV absorption at 270–320 nm due to π→π* transitions in the triazinone and phosphorylanilido groups .

- The target compound’s UV profile is expected to differ slightly due to the absence of fluorine substituents.

Environmental and Metabolic Fate

- Metribuzin degrades to desaminometribuzin in soil, highlighting the impact of deamination on persistence .

- Pymetrozine’s environmental half-life is shorter (~3–7 days) due to photodegradation and hydrolysis .

Biological Activity

6-Methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazine derivatives, including this compound. The compound has shown promising results against various viral targets.

Key Findings:

- Inhibition of Viral Replication : In vitro studies have indicated that triazine derivatives exhibit significant inhibition of viral replication at micromolar concentrations. For instance, related compounds have demonstrated EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) .

- Mechanism of Action : The antiviral activity is believed to stem from interference with viral protein synthesis or direct interaction with viral RNA, which could be further explored through molecular docking studies .

Anticancer Activity

The anticancer potential of this compound has also been investigated in several cancer cell lines.

Case Studies:

- Cell Line Testing : A series of pyrazolo[4,3-e][1,2,4]triazine derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). While some derivatives showed activity, others including those structurally similar to our compound did not exhibit significant cytotoxicity within the tested concentration range .

- Protein Kinase Inhibition : The ability of these compounds to inhibit key protein kinases involved in cancer progression was also assessed. However, it was noted that the newly synthesized compounds lacked the necessary structural features to effectively inhibit these kinases .

Pharmacological Profiles

The pharmacological profiles of triazine derivatives are diverse and warrant detailed exploration:

| Activity | EC50/IC50 Values | Target |

|---|---|---|

| Antiviral | 5–28 μM | Respiratory Syncytial Virus |

| Anticancer | Not significant | MCF-7, K562 |

| Protein Kinase Inhibition | Not effective | CDK2/E, Abl |

Q & A

Q. What are the common synthetic routes for synthesizing 6-methyl-5-((pyridin-3-ylmethyl)amino)-1,2,4-triazin-3(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-amino-1,2,4-triazole derivatives and pyridin-3-ylmethylamine precursors. Key steps include:

- Nucleophilic substitution : Reacting a triazine core with halogenated pyridinylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclocondensation : Using ethyl 2-amino-2-thioxoacetate or similar reagents under ultrasound-assisted conditions to promote regioselectivity .

- Optimization : Adjusting solvent polarity (e.g., THF vs. dioxane) and temperature (reflux vs. room temperature) to control side reactions.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Pyridin-3-ylmethylamine, K₂CO₃, DMF, 80°C | 70–85 | >95% | |

| Cyclocondensation | Ethyl 2-amino-2-thioxoacetate, ultrasound, 70°C | 65–85 | >90% |

Q. What analytical techniques are critical for characterizing this triazine derivative and verifying its structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridinylmethylamino group at position 5) .

- IR : Detect N-H stretches (3200–3400 cm⁻¹) and carbonyl vibrations (C=O at ~1700 cm⁻¹) .

- Chromatography :

- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients .

- TLC : Track reaction progress using silica plates and UV visualization .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₁₁H₁₂N₆O) .

Q. How does the pyridin-3-ylmethylamino substituent influence the compound’s solubility and stability in aqueous media?

- Methodological Answer :

- Solubility : The pyridinyl group enhances hydrophilicity due to its basic nitrogen, but solubility varies with pH. Conduct shake-flask experiments in buffers (pH 1–13) to measure logP and solubility .

- Stability : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. The compound may hydrolyze under acidic conditions, forming 6-methyl-1,2,4-triazin-3(2H)-one as a degradant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar triazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituents (e.g., methyl vs. benzyl groups) or assay conditions. Strategies include:

- SAR Studies : Systematically compare analogs (e.g., 6-methyl vs. 6-benzyl derivatives) in enzyme inhibition assays (e.g., Plk1 kinase) .

- Assay Standardization : Use ATP-competitive controls and consistent cell lines (e.g., HeLa for antiproliferative activity) .

- Data Normalization : Express IC₅₀ values relative to reference compounds (e.g., staurosporine for kinase inhibition) .

Table 2 : Substituent Effects on Plk1 Inhibition (IC₅₀)

| Substituent at Position 5 | IC₅₀ (μM) | Reference |

|---|---|---|

| Pyridin-3-ylmethylamino | 13.1 ± 1.7 | |

| Benzyl | >50 |

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodological Answer :

- Fluorine Substitution : Introduce fluorine at the pyridinyl ring to enhance metabolic stability (e.g., via trifluoroacetylation) .

- Prodrug Design : Mask polar groups (e.g., amine) with acetyl or benzylcarbonate moieties to improve oral bioavailability .

- Crystallography : Use X-ray structures of target proteins (e.g., Plk1 kinase domain) to guide modifications that maintain binding affinity .

Q. How can researchers elucidate the mechanism of action for this compound in hyperproliferative disease models?

- Methodological Answer :

- Target Identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS proteomics .

- Cellular Imaging : Use fluorescently labeled analogs to track subcellular localization (e.g., mitotic spindle disruption) .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cancer cells to identify pathways affected .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

- Answer :

- Challenge : Low regioselectivity in cyclocondensation steps.

- Solution : Use ultrasound or microwave irradiation to enhance reaction efficiency and selectivity .

Q. How should researchers approach stability studies to predict in vivo behavior?

- Answer :

- Simulated Biological Fluids : Incubate the compound in plasma (pH 7.4) and gastric fluid (pH 1.2) at 37°C, analyzing degradation via LC-MS .

- Metabolite Identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites (e.g., oxidative deamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.